molecular formula C19H21ClN2O3S B5978515 N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide

Katalognummer B5978515
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: VDXJGORBAUWOLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide, also known as CC-115, is a novel small molecule inhibitor that targets the mTOR signaling pathway. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer and other diseases.

Wirkmechanismus

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide inhibits the mTOR pathway by binding to and inhibiting the activity of the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This leads to a reduction in cell growth and proliferation, as well as an increase in apoptosis (programmed cell death).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce the levels of certain cytokines and chemokines, which are involved in inflammation and immune response.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has several advantages for use in lab experiments, including its specificity for mTOR inhibition, its ability to penetrate the blood-brain barrier, and its oral bioavailability. However, there are also some limitations, such as its potential toxicity and the need for further studies to determine its optimal dosing and efficacy.

Zukünftige Richtungen

There are several future directions for research on N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide, including its potential use in combination with other therapies, its efficacy in different types of cancer and other diseases, and its potential for use in personalized medicine. Further studies are also needed to determine its safety and efficacy in clinical trials, as well as its potential for long-term use.

Synthesemethoden

The synthesis of N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with cyclohexylamine to form 4-chlorobenzoyl cyclohexylamine. This intermediate is then reacted with sodium sulfonate to form N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and metabolic disorders. Preclinical studies have shown that N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide inhibits the mTOR pathway, which is involved in cell growth, proliferation, and survival. This makes N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide a promising candidate for cancer therapy, as well as other diseases where mTOR signaling is dysregulated.

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-3-(cyclohexylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXJGORBAUWOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(cyclohexylsulfamoyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.